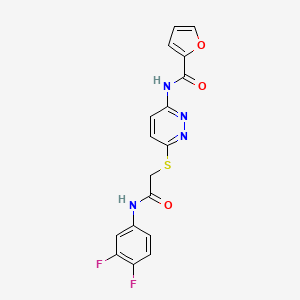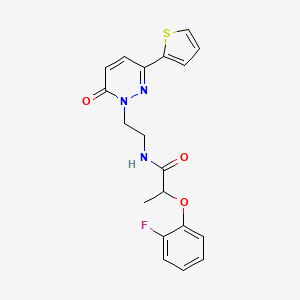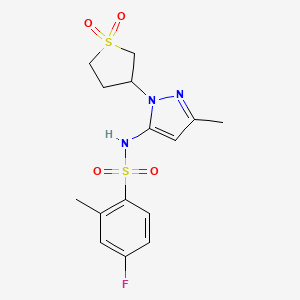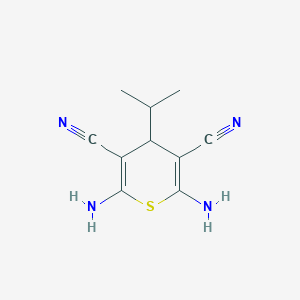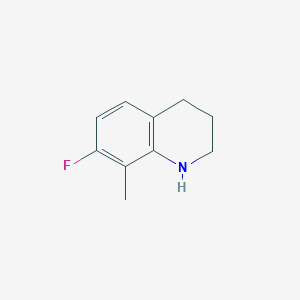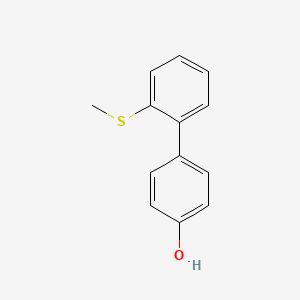
4-(2-Methylthiophenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylthiophenyl)phenol is an organic compound with the molecular formula C13H12OS. It is a derivative of phenol, where the phenyl group is substituted with a 2-methylthio group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 4-(2-Methylthiophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
科学研究应用
4-(2-Methylthiophenyl)phenol has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Methylthiophenyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylthio group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
相似化合物的比较
Phenol (C6H5OH): The parent compound, known for its antiseptic properties.
4-Methylphenol (C7H8O):
4-(Methylthio)phenol (C7H8OS): Similar structure but lacks the additional phenyl group, used in agrochemicals and pharmaceuticals.
Uniqueness: 4-(2-Methylthiophenyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a 2-methylthio substituent on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for diverse biological activities .
属性
IUPAC Name |
4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTPTVOHSCYDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2428159.png)
![2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2428161.png)

![N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide](/img/structure/B2428164.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]](/img/structure/B2428166.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428167.png)
![3-allyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428169.png)
![N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2428171.png)
![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)
